3-(2,6-dichlorophenoxy)azetidine
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Overview
Description
3-(2,6-Dichlorophenoxy)azetidine is a heterocyclic organic compound that features a four-membered azetidine ring substituted with a 2,6-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenoxy)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6-dichlorophenol with azetidine derivatives. For example, the reaction of 2,6-dichlorophenol with azetidine-2-carboxylic acid in the presence of a dehydrating agent like thionyl chloride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidine derivatives .
Scientific Research Applications
3-(2,6-Dichlorophenoxy)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenoxy)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenoxy)azetidine: Similar in structure but with different substitution patterns on the phenoxy group.
Azetidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of the phenoxy group.
2-Azetidinone: A simpler azetidine derivative with a ketone functional group.
Uniqueness
3-(2,6-Dichlorophenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9Cl2NO |
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Molecular Weight |
218.08 g/mol |
IUPAC Name |
3-(2,6-dichlorophenoxy)azetidine |
InChI |
InChI=1S/C9H9Cl2NO/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6,12H,4-5H2 |
InChI Key |
DYWGXPZTHZTSEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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